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  • Product: 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride
  • CAS: 1187931-92-5

Core Science & Biosynthesis

Protocols & Analytical Methods

Method

Application Notes & Protocols: 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride in Drug Design

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of a Constrained Scaffold In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroquinoline scaffold is recognize...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroquinoline scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This heterocyclic system offers a rigid framework that can be strategically decorated with functional groups to interact with various biological targets. The introduction of a carboxylic acid at the 3-position, and its subsequent formulation as a hydrochloride salt, yields 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride. This molecule presents itself as a valuable and versatile building block in drug design, embodying the characteristics of a constrained amino acid.

The conformational rigidity of the tetrahydroquinoline ring system, combined with the ionizable carboxylic acid and the secondary amine, provides a unique three-dimensional arrangement of key pharmacophoric features.[2] This constrained geometry can lead to enhanced binding affinity and selectivity for target proteins by reducing the entropic penalty of binding compared to more flexible molecules. While its isomer, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), has been more extensively studied, the distinct spatial arrangement of the quinoline nitrogen and the C3-substituent offers novel opportunities for probing receptor topographies and designing innovative therapeutics.[3]

This document provides an in-depth guide to the application of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride in drug design, including synthetic considerations, potential therapeutic applications, and detailed experimental protocols for its derivatization.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid and its hydrochloride salt is essential for its effective application in drug discovery workflows.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
CAS Number 67123-97-1
Hydrochloride Molecular Formula C₁₀H₁₂ClNO₂N/A
Hydrochloride Molecular Weight 213.66 g/mol N/A
Hydrochloride CAS Number 41994-51-8
Appearance Solid

Applications in Drug Design: A Scaffold with Diverse Potential

The inherent structural features of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride make it an attractive starting point for the design of novel therapeutics across several disease areas. The tetrahydroquinoline core itself has been associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4] The addition of the 3-carboxylic acid moiety allows for its use as a peptidomimetic or as a handle for further chemical modifications.

Constrained Peptidomimetics

The incorporation of constrained amino acids into peptides is a well-established strategy to enhance potency, selectivity, and metabolic stability.[2] 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid can be utilized as a constrained analog of phenylalanine or other aromatic amino acids. Its rigid structure locks the dihedral angles of the backbone and the aromatic side chain, which can pre-organize the peptide into a bioactive conformation for receptor binding.

Potential Therapeutic Areas:

  • Oncology: Design of peptide-based inhibitors of protein-protein interactions (e.g., Bcl-2 family proteins).[2]

  • Neurology: Development of neuropeptide analogs with enhanced blood-brain barrier penetration and receptor subtype selectivity.

  • Infectious Diseases: Creation of novel antimicrobial peptides with improved resistance to proteolysis.

Scaffold for Small Molecule Inhibitors

The tetrahydroquinoline nucleus can serve as the central scaffold for the development of non-peptidic small molecule inhibitors. The 3-carboxylic acid group can act as a key binding element, for instance, by forming salt bridges or hydrogen bonds with active site residues, or it can be used as a synthetic handle to introduce other functionalities.

Potential Targets and Therapeutic Areas:

  • Oncology: Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of Bcl-2 and Mcl-1, suggesting a similar potential for the quinoline isomer in cancer therapy.[2]

  • Neurodegenerative Diseases: The tetrahydroisoquinoline scaffold has been explored for the development of agents targeting neuroinflammation and excitotoxicity.[4]

  • Inflammatory Diseases: The anti-inflammatory properties of some tetrahydroquinoline derivatives suggest their potential in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the core scaffold and its subsequent derivatization, which are fundamental steps in leveraging this compound for drug discovery.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid

This protocol outlines a general synthetic route based on established methods for the synthesis of tetrahydroquinolines.

G cluster_0 Synthesis of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid Start Ortho-aminobenzaldehyde Step1 Doebner-von Miller Reaction with Pyruvic Acid Start->Step1 Intermediate1 Quinoline-3-carboxylic acid Step1->Intermediate1 Step2 Reduction (e.g., H2, Pd/C or NaBH4/I2) Intermediate1->Step2 Product 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid Step2->Product

Caption: General synthetic workflow for 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid.

Step-by-Step Methodology:

  • Doebner-von Miller Reaction:

    • To a solution of ortho-aminobenzaldehyde (1.0 eq) in ethanol, add pyruvic acid (1.1 eq).

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain quinoline-3-carboxylic acid.

  • Reduction of the Quinoline Ring:

    • Dissolve quinoline-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., methanol or acetic acid).

    • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to yield 1,2,3,4-tetrahydroquinoline-3-carboxylic acid.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified 1,2,3,4-tetrahydroquinoline-3-carboxylic acid in a minimal amount of a suitable solvent like methanol or diethyl ether.

    • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • A precipitate of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride will form.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Protocol 2: N-Acylation for Peptidomimetic Elongation

This protocol describes the coupling of the secondary amine of the tetrahydroquinoline scaffold with a protected amino acid, a key step in building peptidomimetics.

G cluster_1 N-Acylation Workflow Start 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid HCl Step1 Esterification of Carboxylic Acid (e.g., SOCl2, MeOH) Start->Step1 Intermediate1 Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate HCl Step1->Intermediate1 Step2 Peptide Coupling (Protected Amino Acid, Coupling Agent like HATU, Base) Intermediate1->Step2 Product N-acylated Tetrahydroquinoline Derivative Step2->Product

Caption: Workflow for N-acylation of the tetrahydroquinoline scaffold.

Step-by-Step Methodology:

  • Esterification of the Carboxylic Acid:

    • Suspend 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride (1.0 eq) in methanol.

    • Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt, which can be used in the next step without further purification.

  • Peptide Coupling:

    • Dissolve the methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate hydrochloride (1.0 eq) and an N-protected amino acid (e.g., Boc-Ala-OH, 1.1 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

    • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation: Biological Activities of the Tetrahydroquinoline Scaffold

While specific quantitative data for 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid derivatives are limited in the literature, the broader class of tetrahydroquinolines has demonstrated a wide range of biological activities. The following table summarizes some of these reported activities, highlighting the potential therapeutic avenues for derivatives of the title compound.

Biological ActivityTarget/Mechanism of ActionRepresentative Compound ClassReference
Anticancer Inhibition of Bcl-2/Mcl-1Substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids[2]
Neuroprotection Modulation of neuroinflammatory pathwaysTetrahydroisoquinoline analogs[4]
Antimicrobial Disruption of bacterial cell membraneDipeptide conjugates of tetrahydroisoquinoline-3-carboxylic acid
Anti-inflammatory Inhibition of pro-inflammatory cytokine productionTetrahydroquinoline derivativesN/A
β-adrenoceptor Agonism Partial agonism at β-adrenoceptors2-isopropyl-4,6,8-trihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives

Conclusion and Future Directions

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride is a promising, albeit underexplored, building block for drug discovery. Its constrained nature and the presence of versatile functional groups offer a solid foundation for the design of novel therapeutics with potentially improved pharmacological profiles. The provided protocols offer a starting point for the synthesis and derivatization of this scaffold, enabling its incorporation into diverse drug discovery programs.

Future research should focus on the systematic exploration of the pharmacological properties of derivatives of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid. The synthesis and screening of libraries based on this scaffold against a wide range of biological targets will be crucial in unlocking its full therapeutic potential. Comparative studies with its more popular isoquinoline counterpart will also provide valuable insights into the structure-activity relationships of these constrained amino acids.

References

  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. (2002). Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. (2002). Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. (2015). Organic & Biomolecular Chemistry. Available at: [Link]

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem. Available at: [Link]

  • Discovery and Development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives as Bcl-2/Mcl-1 Inhibitors. (2019). Bioorganic Chemistry. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. Available at: [Link]

  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (1996). Acta Poloniae Pharmaceutica. Available at: [Link]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. (2022). ChemRxiv. Available at: [Link]

  • Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. (2017). Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Note: Leveraging the 1,2,3,4-Tetrahydroquinoline-3-Carboxylic Acid Scaffold for Novel Enzyme Inhibitor Development

Audience: Researchers, scientists, and drug development professionals. Abstract: The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established "privileged structure" in medicinal chemistry, found in numerous natural p...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique three-dimensional conformation and multiple points for chemical modification make it an ideal scaffold for designing potent and selective enzyme inhibitors. This application note provides a detailed guide on the use of a specific derivative, 1,2,3,4-tetrahydroquinoline-3-carboxylic acid, as a versatile starting point for developing inhibitors against various enzyme classes, including those implicated in cancer, neurodegenerative diseases, and infectious diseases. We will explore the scientific rationale for targeting key enzymes, provide detailed experimental protocols for inhibitor characterization, and discuss critical aspects of data interpretation and lead optimization.

The Tetrahydroquinoline Scaffold: A Privileged Structure in Drug Discovery

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The THQ scaffold fits this description perfectly. Its non-planar, partially saturated heterocyclic system provides a defined three-dimensional geometry that can be tailored to fit complex enzyme active sites.

Key Attributes of the THQ Scaffold:

  • Structural Rigidity and Flexibility: The saturated portion of the ring allows for specific chair-like conformations, while the aromatic ring provides a rigid anchor for interactions like π-stacking.

  • Multiple Modification Vectors: The nitrogen atom (N1), the carboxylic acid at position 3, and the aromatic ring can be readily functionalized, allowing for systematic exploration of the chemical space to enhance potency and selectivity (Structure-Activity Relationship, SAR).

  • Biomimetic Potential: The THQ motif is present in a wide array of natural alkaloids, suggesting an evolutionary predisposition for biological activity.[2]

The 3-carboxylic acid moiety is particularly advantageous. It can act as a hydrogen bond donor/acceptor or a handle for amide bond formation, enabling the attachment of various side chains to probe different regions of an enzyme's active site.

Figure 1: Key Modification Points on the THQ-3-Carboxylic Acid Scaffold cluster_0 cluster_1 image A N1 Position (Acylation, Alkylation) A->image B C3 Carboxylic Acid (Amidation, Esterification) B->image C Aromatic Ring (Positions 5, 6, 7, 8) (Substitution) C->image

Caption: Key modification points on the THQ-3-carboxylic acid scaffold.

Rationale for Targeting Key Enzymes

The versatility of the THQ scaffold allows it to be adapted for a wide range of enzyme targets. Below are several examples grounded in current research.

Kynurenine Aminotransferase (KAT) Inhibition for Neurological Disorders

Biological Significance: The kynurenine pathway is the primary route of tryptophan metabolism.[3] The enzymes kynurenine aminotransferases (KATs) catalyze the conversion of L-kynurenine to kynurenic acid (KYNA).[4] Elevated levels of KYNA in the brain are associated with cognitive deficits in schizophrenia and other neurological disorders because KYNA is an antagonist of crucial glutamate (NMDA) and nicotinic acetylcholine receptors.[3][5] Specifically, KAT-II is responsible for the majority of KYNA production in the human brain, making it a prime therapeutic target.[4]

Inhibitor Design Rationale: The goal is to design compounds that selectively inhibit KAT-II, thereby reducing KYNA production and restoring normal neurotransmission. THQ-3-carboxylic acid derivatives can be designed to mimic the substrate, L-kynurenine, and bind competitively to the active site. A critical consideration is to avoid targeting the pyridoxal-5'-phosphate (PLP) cofactor required by all KAT isoforms, as this would lead to non-selective inhibition and potential toxicity.[4][5] By modifying the THQ scaffold, inhibitors can be developed that interact with specific amino acid residues in the KAT-II active site, distinct from the PLP binding pocket, ensuring selectivity.

Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) Inhibition for Oncology

Biological Significance:

  • DHFR: This enzyme is essential for synthesizing tetrahydrofolate (THF), a coenzyme vital for the production of nucleotides required for DNA synthesis and cell proliferation.[6] Inhibiting DHFR starves rapidly dividing cells, such as cancer cells, of these essential building blocks, making it a validated target for both anticancer and antibacterial agents.[6]

  • CDK2: As a key regulator of the cell cycle, CDK2 controls the transition from the G1 to the S phase.[6] Dysregulation of CDK2 activity is a hallmark of many cancers. Inhibiting CDK2 can arrest the cell cycle and induce apoptosis in cancer cells.[6]

Inhibitor Design Rationale: The THQ scaffold has been successfully employed to develop potent inhibitors for both enzymes.

  • For DHFR , THQ derivatives can act as substrate-mimics, occupying the dihydrofolate binding site.

  • For CDK2 , they can be designed as ATP-competitive inhibitors, fitting into the kinase's ATP-binding pocket. The N1 and C3 positions of the THQ-3-carboxylic acid are ideal for adding functionalities that can form hydrogen bonds with the hinge region of the kinase, a common strategy in kinase inhibitor design.

Other Promising Targets

The THQ framework has shown inhibitory activity against a diverse array of other enzymes, including:

  • Cholinesterases (AChE & BChE): Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease.[7][8]

  • Bcl-2/Mcl-1 Proteins: These are key regulators of apoptosis, and their inhibition can re-sensitize cancer cells to cell death.[9]

  • NF-κB Pathway: This signaling pathway is implicated in inflammation and cancer; THQ derivatives have been developed as inhibitors of this pathway.[10]

  • Cholesteryl Ester Transfer Protein (CETP): Inhibition of CETP is a strategy for treating hypercholesterolemia and related cardiovascular diseases.[2]

Experimental Protocols for Inhibitor Characterization

A systematic approach is required to identify and characterize novel enzyme inhibitors based on the THQ-3-carboxylic acid scaffold.

General Workflow for Inhibitor Screening and Validation

This workflow ensures a logical progression from a large library of compounds to a validated lead candidate.

G A Primary Screen (Single high concentration) B Hit Identification (% Inhibition > Threshold) A->B C Dose-Response Assay (IC50 Determination) B->C D Orthogonal & Counter-Screens (Rule out PAINS, confirm mechanism) C->D E Kinetic Analysis (Determine Mode of Inhibition) D->E F Structure-Activity Relationship (SAR) (Synthesize & test analogues) E->F F->C Iterative Optimization G Lead Compound F->G

Caption: A typical workflow for enzyme inhibitor discovery and optimization.

Protocol: In Vitro DHFR Enzyme Inhibition Assay

This protocol is adapted from established methods and serves as a template for assessing THQ derivatives against DHFR.[6]

Objective: To determine the inhibitory activity of test compounds on Dihydrofolate Reductase by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Human recombinant DHFR enzyme

  • DHFR Assay Buffer (e.g., from a commercial kit like Abcam ab283374)

  • NADPH solution

  • DHFR Substrate (Dihydrofolate, DHF)

  • Test compounds (THQ derivatives) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each THQ derivative in 100% DMSO (e.g., 10 mM). Create a series of dilutions in Assay Buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in the well is ≤1%.

  • Enzyme Preparation: Dilute the DHFR enzyme stock to the working concentration using cold DHFR Assay Buffer, as recommended by the supplier. Keep on ice.

  • Reaction Setup (per well):

    • Add 2 µL of the diluted test compound or DMSO (for positive and negative controls).

    • Add 98 µL of the diluted DHFR enzyme solution.

    • Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Add 40 µL of diluted NADPH solution to all wells.

  • Initiate Reaction:

    • Add 60 µL of the diluted DHFR substrate (DHF) to each well to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 340 nm (A_340) in kinetic mode at room temperature, taking readings every 30 seconds for 10-15 minutes.

  • Controls:

    • Negative Control (No Inhibition): Enzyme + Substrate + NADPH + DMSO. This represents 100% enzyme activity.

    • Positive Control (Max Inhibition): Known DHFR inhibitor (e.g., Methotrexate) instead of the test compound.[6]

    • Blank: All components except the enzyme, to correct for background NADPH degradation.

Protocol: Determination of IC₅₀ Values

Objective: To determine the concentration of an inhibitor required to reduce enzyme activity by 50%.

Procedure:

  • Follow the general assay protocol described in 3.2.

  • Prepare a 10-point, 2-fold serial dilution of the test compound. The concentration range should bracket the expected IC₅₀ value (e.g., from 100 µM down to 0.2 µM).

  • Calculate the initial reaction rate (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_negative_control))

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Protocol: Kinetic Analysis for Mechanism of Inhibition (MoA)

Objective: To determine if the inhibitor acts in a competitive, non-competitive, or other manner.

Procedure:

  • Select two or three fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC₅₀ value).

  • For each inhibitor concentration (including a zero-inhibitor control), perform the enzyme assay while varying the concentration of the substrate (e.g., DHF for DHFR). Use a range of substrate concentrations that bracket the Kₘ value (e.g., 0.1x to 10x Kₘ).

  • Calculate the initial reaction rate (V₀) for every combination of inhibitor and substrate concentration.

  • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of the resulting lines will indicate the mechanism of inhibition.

G cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition cluster_2 Uncompetitive Inhibition a Lines intersect on Y-axis image_a b Lines intersect on X-axis image_b c Lines are parallel image_c

Caption: Interpreting Lineweaver-Burk plots to determine the mechanism of inhibition.

Data Interpretation and Lead Optimization

Structure-Activity Relationship (SAR) Studies

SAR is the process of correlating changes in a molecule's structure with its biological activity. For THQ-3-carboxylic acid derivatives, this involves systematically modifying the scaffold (see Figure 1) and measuring the impact on IC₅₀.

Example SAR Table (Hypothetical Data for DHFR Inhibition):

Compound IDR¹ (N1-position)R² (Aromatic Ring)IC₅₀ (µM)
THQ-001-H-H60.0
THQ-002-H6-OCH₃45.2
THQ-003-H6-CF₃75.8
THQ-004-Acetyl-H15.5
THQ-005-Benzoyl-H5.1
THQ-006-Benzoyl6-OCH₃3.2

Interpretation:

  • Adding a small electron-donating group (-OCH₃) to the aromatic ring is slightly beneficial (THQ-002 vs. THQ-001).

  • Acylating the N1 position significantly improves potency (THQ-004, THQ-005 vs. THQ-001), suggesting a key interaction in that region of the binding pocket.

  • Combining the optimal N1-substituent with the beneficial aromatic substitution leads to the most potent compound in this series (THQ-006).

This iterative process of design, synthesis, and testing is central to lead optimization.[10]

Critical Consideration: Assay Interference (PAINS)

A significant pitfall in early-stage drug discovery is the identification of Pan-Assay Interference Compounds (PAINS). These are molecules that appear as hits in many different assays through non-specific mechanisms, such as aggregation, redox cycling, or membrane disruption, rather than by specific binding to the target. Fused tetrahydroquinolines have been identified as a potential PAINS chemotype.[11]

Self-Validating Protocols to Mitigate PAINS:

  • Orthogonal Assays: Confirm a hit using a different assay technology. For example, if the primary screen was fluorescence-based, validate hits with a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Detergent Counter-Screen: Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). True inhibitors should retain their activity, while hits acting via aggregation will often show a dramatic loss of potency.

  • Structure-Activity Relationship: PAINS often exhibit a very flat or non-existent SAR.[11] If minor changes to the molecule's structure completely abolish activity, it is more likely to be a specific binder.

  • Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the intended target in a cellular environment.

Conclusion

The 1,2,3,4-tetrahydroquinoline-3-carboxylic acid scaffold is a powerful and versatile starting point for the development of novel enzyme inhibitors. Its proven track record and chemical tractability allow for the systematic exploration of chemical space to target a wide variety of enzymes implicated in human disease. By employing rigorous, self-validating experimental protocols that include kinetic analysis and counter-screens for non-specific activity, researchers can effectively harness the potential of this privileged structure to discover and optimize the next generation of therapeutic agents.

References

  • Sayed, E. M., et al. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances. Available at: [Link]

  • Bláha, M., et al. (2002). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Panda, J. & Sahoo, S. K. (2015). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Bláha, M., et al. (2004). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2018). Discovery and Development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives as Bcl-2/Mcl-1 Inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Wang, P., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Dunn, J. P., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]

  • Schwarcz, R., et al. (2009). Kynurenine-aminotransferase inhibitors. Google Patents.
  • Bhasin, G. & Singh, R. (2021). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. Available at: [Link]

  • Nematollahi, A., et al. (2016). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Molecules. Available at: [Link]

  • Maddela, S. L. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. ResearchGate. Available at: [Link]

  • ResearchGate. Drugs incorporating tetrahydroquinolines. ResearchGate. Available at: [Link]

  • Jayawickrama, G. S., et al. (2018). Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. PLOS ONE. Available at: [Link]

  • Orozco-Castañeda, C. E., et al. (2020). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. International Journal of Molecular Sciences. Available at: [Link]

  • Kalinová, K., et al. (2021). Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Lee, K., et al. (2017). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules. Available at: [Link]

  • Kaneko, M., et al. (2019). Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues. Scientific Reports. Available at: [Link]

  • Sayed, E. M., et al. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. ResearchGate. Available at: [Link]

  • Gümüş, M., et al. (2022). Arylated Quinoline and Tetrahydroquinolines: Synthesis, Characterization and Their Metabolic Enzyme Inhibitory and Antimicrobial Activities. ResearchGate. Available at: [Link]

Sources

Method

Application Notes & Protocols: Synthesis and Evaluation of Novel Bcl-2/Mcl-1 Dual Inhibitors Derived from 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid

Introduction: The Rationale for Dual Inhibition of Bcl-2 and Mcl-1 in Cancer Therapy The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a delicate bala...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Dual Inhibition of Bcl-2 and Mcl-1 in Cancer Therapy

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between cell survival and programmed cell death.[1] Within this family, anti-apoptotic members such as Bcl-2 and Myeloid Cell Leukemia 1 (Mcl-1) are frequently overexpressed in a multitude of cancers, contributing to tumor initiation, progression, and resistance to conventional therapies.[2][3] These proteins sequester pro-apoptotic effector proteins like Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent caspase activation.[2]

While selective inhibition of Bcl-2 has proven clinically successful with drugs like Venetoclax, particularly in hematological malignancies, acquired resistance often emerges due to the upregulation of other anti-apoptotic proteins, most notably Mcl-1.[4][5] This functional redundancy underscores the therapeutic potential of dual Bcl-2/Mcl-1 inhibitors to overcome resistance and induce a more robust and durable apoptotic response in a broader range of cancers.[6][7][8]

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold has emerged as a promising starting point for the design of such dual inhibitors.[9][10] Its rigid, conformationally constrained structure provides a robust framework for the strategic placement of functional groups that can engage with the hydrophobic binding grooves of both Bcl-2 and Mcl-1. This application note provides a comprehensive guide for the synthesis, purification, and characterization of novel Bcl-2/Mcl-1 inhibitors based on this privileged scaffold.

Signaling Pathway: The Intrinsic Apoptotic Pathway and the Role of Bcl-2/Mcl-1

The intrinsic, or mitochondrial, pathway of apoptosis is initiated by a variety of intracellular stress signals, including DNA damage, growth factor deprivation, and cytotoxic insults. This leads to the activation of BH3-only proteins, which act as sensors of cellular stress. These proteins then either directly activate the pro-apoptotic effector proteins Bax and Bak or inhibit the anti-apoptotic Bcl-2 family members, including Bcl-2 and Mcl-1. Upon activation, Bax and Bak oligomerize in the outer mitochondrial membrane, leading to the formation of pores and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates caspase-9. Initiator caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates.[1]

cluster_0 Cellular Stress cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade Stress DNA Damage, Growth Factor Deprivation, etc. BH3_only BH3-only proteins (e.g., Bim, Puma) Stress->BH3_only Bcl2_Mcl1 Anti-apoptotic: Bcl-2, Mcl-1 BH3_only->Bcl2_Mcl1 Inhibition Bax_Bak Pro-apoptotic: Bax, Bak BH3_only->Bax_Bak Activation Bcl2_Mcl1->Bax_Bak Inhibition MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP CytoC Cytochrome c release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) CytoC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_0 Synthesis & Purification cluster_1 Biochemical Characterization cluster_2 Cellular Characterization cluster_3 Data Analysis Synthesis Pictet-Spengler Reaction Purification Column Chromatography Synthesis->Purification FP_Assay Fluorescence Polarization Assay (Bcl-2/Mcl-1 Binding) Purification->FP_Assay MTT_Assay MTT Assay (Cell Viability) Purification->MTT_Assay Data_Analysis Ki, IC50, SAR Analysis FP_Assay->Data_Analysis Caspase_Assay Caspase-3 Activity Assay (Apoptosis) MTT_Assay->Caspase_Assay Caspase_Assay->Data_Analysis

Sources

Application

Application Notes and Protocols for the Comprehensive Characterization of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride

Introduction 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride is a heterocyclic compound of significant interest in pharmaceutical and chemical research. As a constrained analog of the amino acid phenylalanine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride is a heterocyclic compound of significant interest in pharmaceutical and chemical research. As a constrained analog of the amino acid phenylalanine, its derivatives are integral to the development of novel therapeutic agents and are found in various biologically active molecules. Accurate and comprehensive analytical characterization is paramount to ensure the identity, purity, and stability of this compound, which are critical parameters in drug development and quality control.

This document provides a detailed guide to the multifaceted analytical techniques for the characterization of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step instructions and the underlying scientific principles that govern these methods.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the target analyte is essential for method development.

PropertyValueSource
Molecular Formula C₁₀H₁₂ClNO₂PubChem[1]
Molecular Weight 213.66 g/mol PubChem[1]
Appearance White to off-white powderGeneric[2]
Solubility Sparingly soluble in water, soluble in polar organic solvents like methanol and DMSO.Generic[3]

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are indispensable for separating the target compound from impurities and for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for analyzing polar organic molecules like 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention for the moderately polar tetrahydroquinoline ring system.

  • Mobile Phase: A mixture of acetonitrile (an organic modifier) and water is used. The gradient elution, where the concentration of acetonitrile is gradually increased, allows for the efficient elution of both polar and nonpolar impurities.

  • Acidifier: Formic acid is added to the mobile phase to protonate the carboxylic acid and the secondary amine groups of the analyte. This suppresses their ionization, leading to better peak shape and retention on the reverse-phase column. Formic acid is also volatile, making it compatible with mass spectrometry detection.[4]

  • Detection: UV detection is suitable due to the presence of the chromophoric benzene ring in the molecule. The detection wavelength should be set at the absorbance maximum of the compound.

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Prepare Sample (e.g., 1 mg/mL in mobile phase A) Degas Degas Mobile Phases MobilePhaseA Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) MobilePhaseA->Degas MobilePhaseB Prepare Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) MobilePhaseB->Degas Injection Inject Sample Degas->Injection Column C18 Column Injection->Column Detection UV Detector Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Purity / Concentration Integration->Quantification

Caption: Workflow for HPLC analysis of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride.

Detailed HPLC Protocol:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Sample Preparation Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Trustworthiness: This protocol is self-validating through the inclusion of system suitability tests. Before sample analysis, inject a standard solution multiple times to ensure the system meets predefined criteria for parameters like retention time repeatability, peak area precision, and theoretical plates.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For unambiguous identification and characterization of impurities, coupling the HPLC system to a mass spectrometer is highly recommended. LC-MS provides molecular weight information, which is crucial for identifying unknown peaks in the chromatogram.

Protocol: The HPLC method described above can be directly coupled to a mass spectrometer.

ParameterRecommended Condition
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 100 - 500
Expected [M+H]⁺ m/z 178.08 (for the free base)

The expected protonated molecule [M+H]⁺ for the free base (C₁₀H₁₁NO₂) would be observed at an m/z of approximately 178.08.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it can dissolve the hydrochloride salt and its residual proton signal does not interfere with the key analyte signals.

  • ¹H NMR: This will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: This will show the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC): These experiments can be used to definitively assign proton and carbon signals and confirm the connectivity of the atoms in the molecule. For instance, ¹H-¹H COSY will show which protons are coupled to each other.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (4H)7.0 - 7.5m4H
CH-COOH (1H)~4.0t or dd1H
CH₂-Ar (2H)~3.0m2H
CH₂-N (2H)~3.3m2H
NH₂⁺ (2H)Broads2H
COOH (1H)Very Broads1H

Detailed NMR Protocol:

  • Accurately weigh approximately 10-20 mg of the sample.

  • Dissolve the sample in ~0.7 mL of DMSO-d₆ in an NMR tube.

  • Vortex the tube until the sample is fully dissolved.

  • Acquire ¹H, ¹³C, and 2D NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Causality Behind Experimental Choices: The hydrochloride salt form will have distinct features compared to the free base. The presence of the carboxylic acid and the secondary ammonium salt are key features to identify.

Predicted FT-IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500Very broad, characteristic of H-bonded dimer[5][6]
N-H (Ammonium salt)2800 - 2400Broad, may overlap with O-H and C-H stretches
C-H (Aromatic)3100 - 3000Sharp
C-H (Aliphatic)3000 - 2850Sharp
C=O (Carboxylic Acid)1760 - 1690Strong, sharp[5]
C=C (Aromatic)1600 - 1450Medium to strong

Detailed FT-IR Protocol:

  • Prepare the sample using a KBr pellet or as a thin film on a salt plate. Alternatively, use an ATR-FTIR spectrometer.

  • Acquire the spectrum over the range of 4000 - 400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups.

Thermal Analysis for Stability Assessment

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability, melting point, and decomposition profile of the compound.[7]

Experimental Workflow for Thermal Analysis:

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation SamplePrep Accurately weigh 2-5 mg of sample TGA TGA Analysis SamplePrep->TGA DSC DSC Analysis SamplePrep->DSC TGA_Data Determine mass loss vs. temperature (e.g., loss of HCl, decomposition) TGA->TGA_Data DSC_Data Identify thermal events (e.g., melting point, glass transition) DSC->DSC_Data

Caption: General workflow for TGA and DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is useful for identifying the loss of volatiles (like water or solvents) and the decomposition temperature. For a hydrochloride salt, a mass loss corresponding to the loss of HCl may be observed.

Detailed TGA Protocol:

ParameterRecommended Condition
Instrument TGA Analyzer
Sample Pan Platinum or Alumina
Sample Size 2-5 mg
Heating Rate 10 °C/min
Temperature Range 25 °C to 500 °C
Atmosphere Nitrogen, 20 mL/min
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and to study polymorphic transitions.

Detailed DSC Protocol:

ParameterRecommended Condition
Instrument DSC Analyzer
Sample Pan Aluminum, hermetically sealed
Sample Size 2-5 mg
Heating Rate 10 °C/min
Temperature Range 25 °C to a temperature below decomposition
Atmosphere Nitrogen, 20 mL/min

Stability Considerations

Some fused tricyclic tetrahydroquinolines have been reported to degrade in solution under standard laboratory conditions over a period of days.[8][9] It is therefore crucial to:

  • Use freshly prepared solutions for all analyses, especially for quantitative HPLC.

  • Store stock solutions at low temperatures (e.g., 2-8 °C) and protected from light.

  • Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) to understand the degradation pathways and to develop a stability-indicating HPLC method.[10]

Conclusion

The comprehensive characterization of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride requires an orthogonal approach, employing a combination of chromatographic, spectroscopic, and thermal analysis techniques. The protocols outlined in this guide provide a robust framework for ensuring the identity, purity, and stability of this important molecule. As with any analytical method, validation and optimization for specific instrumentation and sample matrices are essential for achieving accurate and reliable results.

References

  • SIELC Technologies. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
  • Pavel, K., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules, 12(5), 1060-1073.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • Al-Saeed, F. A., et al. (2015). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Tropical Journal of Pharmaceutical Research, 14(1), 131-137.
  • Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds.
  • Bentham Science Publisher. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents.
  • ResearchGate. Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.
  • Royal Society of Chemistry. (2015). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 13(30), 8184-8211.
  • Chem-Impex. Fmoc-(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
  • PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
  • PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride.
  • MDPI. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients.
  • ACS Publications. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.
  • PubMed. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay.
  • University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids.
  • YouTube. (2023).

Sources

Method

Fmoc protection of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid for solid-phase peptide synthesis

Application Note & Protocol Guide Topic: Fmoc Protection and Solid-Phase Synthesis of Peptides Containing 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) Audience: Researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Fmoc Protection and Solid-Phase Synthesis of Peptides Containing 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Tic in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their high specificity and potency are often counterbalanced by challenges in metabolic stability and bioavailability. A key strategy to overcome these limitations is the incorporation of conformationally constrained non-canonical amino acids.[2]

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a powerful example of such a building block. As a constrained analog of phenylalanine (Phe), the Tic residue introduces a rigid bicyclic structure into the peptide backbone. This rigidity can pre-organize the peptide into a bioactive conformation, enhancing binding affinity to its target, while also sterically shielding amide bonds from enzymatic degradation. The unique structure of Tic makes it a valuable component in designing novel pharmaceuticals targeting specific biological pathways.[3]

This guide provides a comprehensive technical overview and detailed protocols for the two critical stages of utilizing Tic in peptide synthesis: first, the Nα-Fmoc protection of the Tic building block, and second, its efficient incorporation into a growing peptide chain via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Part 1: Synthesis of Nα-Fmoc-Tic-OH

The foundational step for using Tic in SPPS is the protection of its secondary amine with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[4] This ensures that during peptide synthesis, the amine does not self-react or cause unwanted side reactions, allowing for controlled, stepwise elongation of the peptide chain.[4][5] The following protocol details a standard procedure for this synthesis.

Principle of Fmoc Protection

The reaction involves the acylation of the secondary amine of Tic with an activated Fmoc derivative, typically 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu), under basic conditions. The base, usually sodium bicarbonate or a non-nucleophilic organic base, deprotonates the amine, increasing its nucleophilicity to attack the electrophilic carbonyl of the Fmoc-OSu, forming the stable Fmoc-urethane linkage.

Diagram of Fmoc Protection Reaction

Fmoc_Protection cluster_reactants Reactants cluster_products Products Tic 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid (Tic) reaction_plus + Tic->reaction_plus FmocOSu Fmoc-OSu FmocOSu->reaction_plus FmocTic Nα-Fmoc-Tic-OH NHS N-Hydroxysuccinimide reaction_arrow reaction_plus->reaction_arrow NaHCO₃, Acetone/H₂O 0°C to RT product_plus + reaction_arrow->product_plus product_plus->FmocTic product_plus->NHS

Caption: Reaction scheme for the N-protection of Tic using Fmoc-OSu.

Protocol: Synthesis of Fmoc-Tic-OH

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

ReagentM.W. ( g/mol )Typical Quantity (10 mmol scale)Purpose
(L)-Tic or (D,L)-Tic177.191.77 g (10 mmol, 1.0 eq)Starting Amino Acid
Fmoc-OSu337.363.71 g (11 mmol, 1.1 eq)Fmoc Protecting Group Source
Sodium Bicarbonate (NaHCO₃)84.012.52 g (30 mmol, 3.0 eq)Base
Acetone-50 mLOrganic Solvent
Deionized Water-50 mLAqueous Solvent
Ethyl Acetate (EtOAc)-200 mLExtraction Solvent
1 M Hydrochloric Acid (HCl)-As neededAcidification for Work-up
Saturated Sodium Chloride (Brine)-50 mLWashing during Extraction
Anhydrous Magnesium Sulfate (MgSO₄)-~5 gDrying Agent

Step-by-Step Procedure

  • Dissolution: In a 250 mL round-bottom flask, dissolve 1.77 g of Tic and 2.52 g of sodium bicarbonate in a mixture of 50 mL of acetone and 50 mL of deionized water.

  • Cooling: Cool the flask in an ice bath to 0-5 °C with magnetic stirring.

  • Addition of Fmoc-OSu: In a separate beaker, dissolve 3.71 g of Fmoc-OSu in 25 mL of acetone. Add this solution dropwise to the stirring Tic solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (12-16 hours).

  • Solvent Removal: Remove the acetone from the reaction mixture using a rotary evaporator.

  • Aqueous Work-up: Dilute the remaining aqueous solution with 100 mL of water. Wash the solution twice with 50 mL portions of diethyl ether to remove unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct. Discard the ether layers.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 1 M HCl. A white precipitate of Fmoc-Tic-OH should form.

  • Extraction: Extract the product from the aqueous phase three times with 50 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash once with 50 mL of brine. Dry the ethyl acetate layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification & Characterization: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes). The final product's identity and purity should be confirmed by HPLC, Mass Spectrometry, and NMR.

Part 2: Incorporation of Fmoc-Tic-OH in Solid-Phase Peptide Synthesis

Fmoc-SPPS is the predominant method for synthesizing peptides in research and industrial settings.[6] It relies on a repetitive cycle of deprotection and coupling reactions on a solid polymer support.[7] The orthogonality of the Fmoc protecting group (base-labile) and the side-chain protecting groups (acid-labile) is central to this strategy's success.[8]

The Fmoc-SPPS Cycle: A Workflow Overview

SPPS_Cycle Resin Resin-AA(n) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1 Wash1 DMF Wash Deprotection->Wash1 2 Coupling Coupling (Fmoc-Tic-OH, Activator, Base in DMF) Wash1->Coupling 3 Wash2 DMF Wash Coupling->Wash2 4 NextCycle Resin-AA(n)-Tic Wash2->NextCycle 5 NextCycle->Deprotection Repeat for next AA

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Protocol: Manual SPPS Incorporating Fmoc-Tic-OH

This protocol describes the manual incorporation of a single Fmoc-Tic-OH residue into a peptide chain growing on a solid support.

Prerequisites: A peptide-resin with a free N-terminal amine, prepared by standard Fmoc-SPPS procedures (i.e., the previous amino acid has just been deprotected). The quality of DMF is critical; it must be amine-free.[9]

Materials and Reagents

ReagentConcentration / Amount (for 0.1 mmol scale)Purpose
Fmoc-Tic-OH0.4 mmol (4 eq)Amino Acid to be coupled
HCTU (or HATU)0.39 mmol (3.9 eq)Coupling/Activating Agent
N,N-Diisopropylethylamine (DIEA)0.8 mmol (8 eq)Activation Base
N,N-Dimethylformamide (DMF)~100 mLPrimary Solvent
20% (v/v) Piperidine in DMF~10 mLFmoc Deprotection Reagent
Acetic Anhydride / DIEA / DMF (Capping Soln.)5% / 6% / 89% (v/v/v)Capping unreacted amines (optional)

Step-by-Step Procedure

  • Resin Preparation: Start with 0.1 mmol of peptide-resin in a fritted reaction vessel. Ensure the resin is well-swollen in DMF.

  • Fmoc Deprotection (if not already done): a. Drain the DMF from the resin. b. Add 5 mL of 20% piperidine in DMF to the resin and agitate for 3 minutes. c. Drain the solution. The UV absorbance of the drained solution can be measured to quantify Fmoc removal.[4] d. Add another 5 mL of 20% piperidine in DMF and agitate for 7-10 minutes.[9] e. Drain and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[9]

  • Activation of Fmoc-Tic-OH:

    • Causality: Tic is a sterically hindered secondary amino acid. To overcome the slow reaction kinetics, a potent uronium/guanidinium salt activator like HCTU or HATU is required for efficient carboxyl group activation prior to coupling.[9][10] a. In a separate vial, dissolve Fmoc-Tic-OH (4 eq) and HCTU (3.9 eq) in 5 mL of DMF. b. Add DIEA (8 eq) to the vial. c. Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.

  • Coupling Reaction: a. Drain the DMF from the washed, deprotected peptide-resin. b. Immediately add the activated Fmoc-Tic-OH solution to the resin. c. Agitate the reaction vessel using a shaker or nitrogen bubbling for 2-4 hours. Longer coupling times may be necessary due to steric hindrance.[9]

  • Monitoring Coupling Completion:

    • Trustworthiness: To ensure the integrity of the final peptide, it is crucial to confirm that each coupling step proceeds to completion. The Kaiser test is a reliable qualitative method for this. a. After the coupling time, take a small sample of resin beads (~1-2 mg), wash them thoroughly with DMF and then DCM, and dry them. b. Perform a Kaiser test on the beads. A yellow/brown bead color indicates a successful coupling (no primary amine). If the beads turn blue, the coupling is incomplete. c. If incomplete: Drain the reaction solution and repeat steps 4.1-4.3 for a second coupling (a "double couple").

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5 x 10 mL). The resin is now ready for the deprotection of the newly added Tic residue and coupling of the next amino acid.

Part 3: Cleavage from Resin and Final Deprotection

The final step of SPPS is to cleave the completed peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups.

Protocol: TFA Cleavage

Cleavage Reagent Cocktail A common and effective cleavage cocktail is Reagent K, though for many sequences, a simpler mixture is sufficient. The choice depends on the amino acids present in the sequence. A standard robust cocktail is:

  • TFA / TIS / H₂O (95% / 2.5% / 2.5%)

    • Trifluoroacetic Acid (TFA): The strong acid that cleaves the peptide from the resin and removes side-chain protecting groups (e.g., Boc, tBu, Trt).[11]

    • Triisopropylsilane (TIS): A scavenger to quench the highly reactive cationic species (e.g., t-butyl cations) that are generated during deprotection, preventing them from modifying sensitive residues like Trp or Met.

    • Water (H₂O): Another scavenger that also helps with solubility.

Procedure

  • Preparation: Place the dry peptide-resin (~0.1 mmol) in a reaction vessel.

  • Cleavage: Add 5-10 mL of the cleavage cocktail to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-3 hours.

  • Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube.

  • Precipitation: Add the TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Purification: Centrifuge the suspension, decant the ether, and wash the peptide pellet 2-3 times with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Characterization: The final peptide's purity and identity must be confirmed using analytical HPLC and mass spectrometry.[12] Further purification is typically performed using preparative reverse-phase HPLC.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Bofill, J. M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Retrieved from [Link]

  • Kaur, H., et al. (2017). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Ahmadi, Z., et al. (2022). Fmoc Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Fields, G. B., et al. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. ResearchGate. Retrieved from [Link]

  • Albericio, F., et al. (2003). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol 35: Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]

  • Berlicki, Ł., et al. (2012). Constrained beta-amino acid-containing miniproteins. RSC Publishing. Retrieved from [Link]

  • Bionda, N., & graphically, S. S. L. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]

  • Kovács-Lipták, K., et al. (2019). Purification and characterization of recombinant Tic110 from pea. ResearchGate. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Tic-OH. Retrieved from [Link]

  • Ito, Y., & Suga, H. (2019). Constrained Peptides in Drug Discovery and Development. SciSpace. Retrieved from [Link]

  • Awad, H., et al. (2015). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. Retrieved from [Link]

  • Timmerman, P. (2023). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. European Pharmaceutical Review. Retrieved from [Link]

  • Kovács-Lipták, K., et al. (2019). Characterization of cyclic peptides containing disulfide bonds. ResearchGate. Retrieved from [Link]

  • Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Retrieved from [Link]

  • Rufo, C. M., et al. (2011). Constrained Peptides as Miniature Protein Structures. PMC - PubMed Central. Retrieved from [Link]

  • Waters Corporation. (2024). Panel Discussion on peptides characterization and Impurities. YouTube. Retrieved from [Link]

  • Berlicki, Ł. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Al-Botros, R., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Retrieved from [Link]

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Technical Notes & Optimization

Optimization

Scaling up the synthesis of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride for industrial production

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride. As a key intermediate in t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride. As a key intermediate in the development of various pharmaceutical agents, robust and scalable synthesis is critical. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support the transition from laboratory-scale experiments to industrial production.

I. Overview of the Synthetic Strategy: The Pictet-Spengler Reaction

The cornerstone of the synthesis for 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid is the Pictet-Spengler reaction. This powerful transformation involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroquinoline ring system.[1] For the synthesis of our target molecule, a substituted β-phenylethylamine derivative is reacted with a suitable aldehyde.

The reaction proceeds through the formation of a Schiff base, which is then protonated to form a reactive iminium ion. This electrophilic intermediate undergoes an intramolecular electrophilic aromatic substitution to yield the desired tetrahydroquinoline scaffold. The choice of acid catalyst, solvent, and reaction temperature are critical parameters that significantly influence the reaction's yield, purity, and scalability.

II. Detailed Experimental Protocol for Industrial Scale-Up

This protocol outlines a generalized procedure for the industrial synthesis of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride. It is imperative to note that specific parameters must be optimized for your particular equipment and raw materials.

Step 1: Pictet-Spengler Cyclization

  • Reaction Setup: A glass-lined or stainless steel reactor equipped with an overhead stirrer, temperature probe, and a reflux condenser is charged with a suitable solvent (e.g., toluene, xylene, or a higher boiling point ether). The choice of solvent will influence reaction kinetics and impurity profiles.

  • Reagent Charging: The starting β-phenylethylamine derivative (1.0 equivalent) is dissolved in the solvent. To this solution, the aldehyde (1.0 - 1.2 equivalents) is added portion-wise. The slight excess of the aldehyde can help drive the reaction to completion but may lead to by-product formation if not carefully controlled.

  • Acid Catalysis: An acid catalyst is introduced to the reaction mixture. Common choices include strong protic acids like hydrochloric acid or sulfuric acid, or Lewis acids. The selection and loading of the catalyst are critical for both reaction rate and selectivity.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80°C to the reflux temperature of the chosen solvent. The reaction progress is monitored by in-process controls (IPCs) such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is cooled and quenched by the addition of a base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst. The organic layer is separated, and the aqueous layer may be back-extracted with the reaction solvent to maximize yield. The combined organic layers are washed with brine to remove water-soluble impurities.

Step 2: Isolation and Purification of the Free Acid

  • Solvent Swap and Crystallization: The organic solvent from the previous step is distilled off, and a suitable crystallization solvent (e.g., isopropanol, ethanol, or a mixture of solvents) is added. The solution is heated to ensure complete dissolution and then slowly cooled to induce crystallization of the free acid.

  • Filtration and Drying: The crystalline product is collected by filtration and washed with a cold solvent to remove residual impurities. The product is then dried under vacuum at a controlled temperature to afford the crude 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid.

Step 3: Hydrochloride Salt Formation and Final Purification

  • Salt Formation: The crude free acid is dissolved in a suitable solvent (e.g., isopropanol, acetone). A solution of hydrochloric acid in a solvent like isopropanol or diethyl ether is then added dropwise while monitoring the pH.

  • Crystallization: The hydrochloride salt will precipitate out of the solution. The slurry is stirred for a period to ensure complete precipitation and then cooled.

  • Filtration and Drying: The final product, 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum to a constant weight.

III. Troubleshooting Guide

This section addresses common issues encountered during the scale-up of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride synthesis in a question-and-answer format.

Issue ID Question Potential Causes Recommended Solutions
TQ-01 Low yield of the tetrahydroquinoline product in the Pictet-Spengler reaction. 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Insufficient catalyst activity.1. Monitor reaction progress closely with IPCs and extend reaction time if necessary. 2. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen) to prevent oxidation. 3. Optimize the reaction temperature; too low may slow the reaction, while too high can lead to degradation. 4. Screen different acid catalysts and optimize the catalyst loading.
TQ-02 Formation of significant by-products, leading to poor purity. 1. Excess aldehyde reacting with the product. 2. Side reactions due to high temperatures. 3. Racemization of chiral centers.1. Use a stoichiometric amount of the aldehyde or add it portion-wise to control its concentration. 2. Optimize the reaction temperature to the lowest effective level. 3. For stereospecific synthesis, consider lower reaction temperatures and milder acid catalysts to minimize racemization.
TQ-03 Difficulty in crystallizing the free acid or the hydrochloride salt. 1. Presence of impurities inhibiting crystallization. 2. Incorrect choice of crystallization solvent. 3. Supersaturation issues.1. Analyze the crude product for impurities and consider an additional purification step (e.g., charcoal treatment, column chromatography on a small scale to identify problematic impurities). 2. Screen a variety of solvents and solvent mixtures to find optimal crystallization conditions. 3. Employ seeding with a small amount of pure product to induce crystallization.
TQ-04 The final product does not meet the required purity specifications. 1. Inefficient removal of by-products during work-up and crystallization. 2. Residual solvent in the final product. 3. Contamination from equipment.1. Optimize the washing steps during filtration and consider recrystallization of the final product. 2. Ensure adequate drying time and temperature under vacuum. Use Gas Chromatography (GC) to determine residual solvent content. 3. Implement rigorous cleaning procedures for all reactors and equipment.

IV. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to consider for the industrial-scale synthesis?

A1: The synthesis involves the use of strong acids and flammable organic solvents, necessitating strict safety protocols. Key considerations include:

  • Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and flame-retardant lab coats.

  • Ventilation: The reaction should be carried out in a well-ventilated area, preferably within a fume hood or a contained reactor system, to avoid inhalation of vapors.

  • Handling of Reagents: Strong acids should be handled with extreme care, and appropriate spill kits should be readily available. Flammable solvents must be stored and handled away from ignition sources.

  • Exotherm Control: The Pictet-Spengler reaction can be exothermic. On a large scale, it is crucial to have a robust cooling system for the reactor and to add reagents portion-wise to control the temperature.

Q2: How can the stereochemistry of the product be controlled during the synthesis?

A2: If a specific stereoisomer is desired, starting with an enantiomerically pure β-phenylethylamine derivative is essential. However, racemization can occur under harsh reaction conditions. To minimize this, consider using milder acid catalysts and lower reaction temperatures. Chiral auxiliaries or asymmetric catalysis are more advanced strategies that can be explored for stereocontrol.

Q3: What are the recommended analytical methods for quality control?

A3: A robust quality control strategy is vital for industrial production. The following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for assessing the purity of the final product and for in-process controls. A validated HPLC method should be used to quantify the active pharmaceutical ingredient (API) and identify and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and for identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and to identify unknown impurities.

  • Residual Solvent Analysis: Gas Chromatography (GC) is typically used to quantify the amount of residual solvents in the final product to ensure they are within acceptable limits.

  • Water Content: Karl Fischer titration is the standard method for determining the water content in the final product.

Q4: What are the common by-products in the Pictet-Spengler reaction for this synthesis?

A4: While specific by-products will depend on the exact starting materials and reaction conditions, some common possibilities include:

  • Over-alkylation: The product tetrahydroquinoline can sometimes react further with the aldehyde, leading to N-alkylation or other side reactions.

  • Decomposition Products: At elevated temperatures, the starting materials or the product may degrade.

  • Isomers: Depending on the substitution pattern of the starting materials, the formation of regioisomers may be possible.

V. Visualizing the Process

Reaction Pathway

Pictet-Spengler Reaction Start β-Arylethylamine + Aldehyde/Ketone Schiff_Base Schiff Base/ Iminium Ion Intermediate Start->Schiff_Base Condensation Cyclization Intramolecular Electrophilic Aromatic Substitution Schiff_Base->Cyclization Acid Catalyst Product 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid Cyclization->Product

Caption: The Pictet-Spengler reaction pathway.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Analyze_Data Analyze IPC and Final Product Data (HPLC, NMR, etc.) Start->Analyze_Data Identify_Cause Identify Potential Cause(s) (Reaction, Work-up, Purification) Analyze_Data->Identify_Cause Solution_Matrix Consult Troubleshooting Guide (Table Above) Identify_Cause->Solution_Matrix Implement_Change Implement Corrective Action (e.g., Modify Temperature, Change Solvent) Solution_Matrix->Implement_Change Verify Verify Improvement with Small-Scale Trial Implement_Change->Verify Scale_Up Implement Change at Production Scale Verify->Scale_Up Successful No_Improvement Re-evaluate Cause or Consult further Verify->No_Improvement Unsuccessful No_Improvement->Identify_Cause

Caption: A systematic workflow for troubleshooting synthesis issues.

VI. References

  • ResearchGate. (2021). New approaches towards the synthesis of 1,2,3,4-tetrahydro isoquinoline-3-phosphonic acid (TicP). Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link]

  • International Journal of Pharmaceutical Compounding. (2004). Quality-Control Analytical Methods: High-Performance Liquid Chromatography. Retrieved from a general search for HPLC quality control methods in pharmaceuticals.

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. (Note: While not directly retrieved, this is a foundational reference for the Pictet-Spengler reaction and is cited in the search results.)

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Efficacy of Novel 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid-Based Inhibitors Against Kynurenine 3-Monooxygenase

A Senior Application Scientist's Guide to Comparative Analysis In the landscape of neurodegenerative disease research, the kynurenine pathway has emerged as a critical therapeutic target. Specifically, the enzyme kynuren...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Analysis

In the landscape of neurodegenerative disease research, the kynurenine pathway has emerged as a critical therapeutic target. Specifically, the enzyme kynurenine 3-monooxygenase (KMO) represents a key juncture, catalyzing the conversion of L-kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.[1][2][3] Inhibition of KMO is a promising strategy to shift the pathway towards the production of the neuroprotective kynurenic acid, offering a potential avenue for therapeutic intervention in conditions like Huntington's, Alzheimer's, and Parkinson's diseases.[4][5][6] This guide provides a comprehensive framework for benchmarking the efficacy of a novel class of inhibitors based on the 1,2,3,4-tetrahydroquinoline-3-carboxylic acid scaffold against the established KMO inhibitor, UPF 648.

The Scientific Rationale: Targeting KMO with a Novel Scaffold

The 1,2,3,4-tetrahydroquinoline-3-carboxylic acid core was selected for its structural rigidity and synthetic tractability, offering a versatile platform for exploring structure-activity relationships (SAR). The embedded carboxylic acid moiety can serve as a key interaction point within the KMO active site, while the tetrahydroquinoline ring system allows for diverse substitutions to optimize potency, selectivity, and pharmacokinetic properties. Our hypothesis is that this scaffold can be decorated to effectively mimic the binding mode of known inhibitors and interact with key residues near the FAD cofactor, thereby preventing substrate binding and turnover.

Comparative Inhibitor Profiles

For this guide, we will compare two novel 1,2,3,4-tetrahydroquinoline-3-carboxylic acid-based inhibitors, designated as THQ-A and THQ-B , against the well-characterized KMO inhibitor, UPF 648 .

CompoundStructureRationale for Design
UPF 648 (Structure available in scientific literature)A potent and selective KMO inhibitor, serving as the benchmark for this study.[5] Its binding mode to yeast KMO has been structurally elucidated, providing a template for rational drug design.[4][5]
THQ-A (Hypothetical Structure)Designed with a focus on mimicking the key pharmacophoric features of known KMO inhibitors. The carboxylic acid is positioned to interact with active site residues, while a substituted aromatic ring aims to establish favorable interactions within the hydrophobic pocket.
THQ-B (Hypothetical Structure)A derivative of THQ-A with additional modifications to enhance cell permeability and metabolic stability. The design incorporates a bioisosteric replacement for a key functional group to probe its impact on potency and selectivity.

Experimental Workflow for Efficacy Benchmarking

A multi-tiered approach is essential for a thorough comparison of inhibitor efficacy. This workflow progresses from direct enzymatic inhibition to cell-based assays, providing a comprehensive picture of the compounds' potential.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Data Interpretation Enzymatic Assay Enzymatic Assay IC50 Determination IC50 Determination Enzymatic Assay->IC50 Determination Data Analysis Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Metabolite Analysis Metabolite Analysis Inhibitor Treatment->Metabolite Analysis LC-MS/MS Metabolite Analysis->Comparative Analysis SAR Insights SAR Insights Comparative Analysis->SAR Insights

Figure 1: A streamlined workflow for benchmarking novel KMO inhibitors.

Part 1: In Vitro Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel inhibitors against recombinant human KMO.

Methodology:

This protocol is adapted from commercially available KMO inhibitor screening kits, such as the one offered by BPS Bioscience.[7]

  • Reagent Preparation:

    • Prepare a 1X KMO assay buffer.

    • Thaw recombinant human KMO enzyme on ice and dilute to a final concentration of 20 µg/ml in 1X assay buffer.

    • Prepare a stock solution of the substrate, L-kynurenine, and the cofactor, NADPH.

    • Prepare serial dilutions of the test inhibitors (THQ-A, THQ-B) and the benchmark inhibitor (UPF 648) in 1X assay buffer.

  • Assay Procedure (96-well UV-transparent plate):

    • Add 50 µl of diluted KMO enzyme to the wells designated for the "Positive Control" and "Test Inhibitor".

    • Add 50 µl of 1X KMO Assay Buffer to the "Blank" well.

    • Add 10 µl of the serially diluted inhibitors to the "Test Inhibitor" wells. Add 10 µl of assay buffer to the "Positive Control" and "Blank" wells.

    • Initiate the reaction by adding a mixture of L-kynurenine and NADPH to all wells.

    • Immediately measure the absorbance at 340 nm at time zero.

    • Incubate the plate at 37°C for 60 minutes, shaking gently.

    • Measure the final absorbance at 340 nm.

  • Data Analysis:

    • The decrease in absorbance at 340 nm is proportional to NADPH consumption and, therefore, KMO activity.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: Cell-Based KMO Inhibition Assay

Objective: To assess the ability of the inhibitors to penetrate cells and inhibit KMO activity in a cellular context, leading to a shift in the kynurenine pathway metabolite profile.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line known to express KMO, such as a human microglial or macrophage cell line.

    • Seed the cells in 24-well plates and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with varying concentrations of the test inhibitors (THQ-A, THQ-B) and the benchmark inhibitor (UPF 648) for 24 hours.

    • Include a vehicle control (e.g., DMSO).

  • Metabolite Extraction and Analysis:

    • After the incubation period, lyse the cells and collect the supernatant.

    • Perform a protein precipitation step to remove proteins.

    • Analyze the levels of L-kynurenine, kynurenic acid, and 3-hydroxykynurenine in the cell lysates using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Calculate the ratio of kynurenic acid to 3-hydroxykynurenine for each treatment condition.

    • A dose-dependent increase in this ratio indicates effective cellular KMO inhibition.

Comparative Efficacy Data

The following tables summarize the hypothetical, yet plausible, experimental data for the novel inhibitors in comparison to the benchmark.

Table 1: In Vitro KMO Inhibition

CompoundKMO IC50 (nM)
UPF 648 5.2
THQ-A 15.8
THQ-B 8.1

Table 2: Cell-Based KMO Inhibition (at 1 µM concentration)

CompoundKynurenic Acid / 3-Hydroxykynurenine Ratio (Fold Change vs. Vehicle)
UPF 648 12.5
THQ-A 7.8
THQ-B 10.2

Interpretation and Insights

The in vitro data indicates that both novel inhibitors, THQ-A and THQ-B, are potent inhibitors of KMO, with IC50 values in the nanomolar range. While THQ-A is less potent than the benchmark UPF 648, the structural modifications in THQ-B resulted in a significant improvement in potency, approaching that of the benchmark.

The cell-based assay results corroborate the in vitro findings. THQ-B demonstrates superior cellular efficacy compared to THQ-A, suggesting that the modifications in its structure may have improved its cell permeability or metabolic stability. The observed increase in the kynurenic acid to 3-hydroxykynurenine ratio is a key indicator of target engagement in a cellular environment.

Kynurenine Pathway and the Impact of KMO Inhibition

The following diagram illustrates the kynurenine pathway and the strategic point of intervention for KMO inhibitors.

G cluster_0 Neuroprotective Branch cluster_1 Neurotoxic Branch Tryptophan Tryptophan L-Kynurenine L-Kynurenine Tryptophan->L-Kynurenine IDO/TDO Kynurenic Acid Kynurenic Acid L-Kynurenine->Kynurenic Acid KAT 3-Hydroxykynurenine 3-Hydroxykynurenine L-Kynurenine->3-Hydroxykynurenine KMO Quinolinic Acid Quinolinic Acid 3-Hydroxykynurenine->Quinolinic Acid KYNU KMO_Inhibitor KMO Inhibitor (e.g., THQ-A, THQ-B) KMO_Inhibitor->3-Hydroxykynurenine Inhibition

Figure 2: The Kynurenine Pathway and the mechanism of KMO inhibitors.

Conclusion and Future Directions

The novel 1,2,3,4-tetrahydroquinoline-3-carboxylic acid scaffold represents a promising starting point for the development of new KMO inhibitors. The preliminary data for THQ-A and THQ-B are encouraging, with THQ-B demonstrating potency and cellular efficacy comparable to the established inhibitor UPF 648.

Further optimization of this scaffold should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a broader range of analogs to refine the pharmacophore and improve potency.

  • Selectivity Profiling: Assess the selectivity of the lead compounds against other enzymes in the kynurenine pathway and a panel of off-target proteins.

  • Pharmacokinetic Profiling: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising inhibitors to assess their drug-like potential.

By systematically applying the benchmarking workflow outlined in this guide, researchers can effectively evaluate the potential of novel inhibitor series and accelerate the discovery of new therapeutic agents for neurodegenerative diseases.

References

  • Amaral, M., Levy, C., Heyes, D. J., Lafite, P., Outeiro, T. F., Giorgini, F., … Scrutton, N. S. (2013). Structural basis of kynurenine 3-monooxygenase inhibition. Nature, 496(7445), 382–385. [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well). Retrieved from [Link]

  • Mallick, C., Banerjee, S., & Amin, S. A. (2025). Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Expert Opinion on Drug Discovery. [Link]

  • Mole, D. J., Webster, S. P., Uings, I., & Walker, A. (2015). Kynurenine Monooxygenase (KMO) Inhibitors for the Treatment of Acute Pancreatitis and Neurodegenerative Disorders. ACS Medicinal Chemistry Letters, 6(9), 954–955. [Link]

  • Tojo, S. J., & Giorgini, F. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Neuroscience, 12, 26. [Link]

  • Amaral, M., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition. Protein Data Bank. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. Retrieved from [Link]

  • Amaral, M., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition. Europe PMC. [Link]

  • Gladstone Institutes. (2010). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Retrieved from [Link]

  • Li, F., et al. (2021). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. Journal of Biomolecular Structure & Dynamics, 40(17), 7854-7865. [Link]

  • Zhou, W., et al. (2020). Kynurenine-3-monooxygenase: A new direction for the treatment in different diseases. Journal of Cellular and Molecular Medicine, 24(5), 2686-2697. [Link]

  • Mallick, C., Banerjee, S., & Amin, S. A. (2025). Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Expert Opinion on Drug Discovery. [Link]

  • Zgraj, A., et al. (2021). Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. International Journal of Molecular Sciences, 22(11), 5905. [Link]

  • Mallick, C., Banerjee, S., & Amin, S. A. (2025). First 4D-QSAR Study of Human Kynurenine 3 Monooxygenase (hKMO) Inhibitors. ACS Omega. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of HPLC and qNMR for Purity Assessment of 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid

In the rigorous landscape of pharmaceutical development, establishing the absolute purity of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is the bedrock of safety and efficacy. For co...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development, establishing the absolute purity of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is the bedrock of safety and efficacy. For complex chiral molecules like 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid, a single analytical technique, however powerful, may harbor inherent biases or blind spots. This guide presents a robust, cross-validation approach employing two orthogonal techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—to generate a scientifically defensible and unimpeachable purity value.

This document is structured to provide not just protocols, but the strategic reasoning behind the methodological choices, reflecting a philosophy where analytical systems are designed to be self-validating. By leveraging the separation power of HPLC and the primary quantification capability of qNMR, we create a system of checks and balances that elevates confidence in the final purity assignment.

The Orthogonal Advantage: Why Two Methods Are Better Than One

The core principle of this guide is orthogonality. HPLC and qNMR assess purity based on fundamentally different physicochemical principles.

  • HPLC with UV detection is a separative technique.[1][2] Its strength lies in its ability to resolve the target analyte from structurally similar impurities and degradation products.[3] Quantification is typically based on the relative area percentage of the main peak, which assumes that all compounds have a similar response factor at the detection wavelength. This assumption can be a significant source of error if impurities have different chromophores.

  • Quantitative NMR (qNMR) is a primary analytical method.[4][5] Its power comes from the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to it.[6][7] By comparing the integral of a specific analyte signal to that of a certified internal standard of known purity, an absolute mass/mass (w/w) purity can be determined without the need for a reference standard of the analyte itself.[6][8] Its limitation is that it may not distinguish impurities that are structurally very similar or that have overlapping signals with the analyte.[6]

When these two methods yield concordant results, the confidence in the assigned purity value is magnified. Discrepancies, on the other hand, provide critical insights into the impurity profile, such as the presence of non-chromophoric impurities (missed by HPLC-UV) or co-eluting impurities (unresolved by HPLC).

Strategic Workflow for Cross-Validation

The synergy between HPLC and qNMR is best realized through a structured workflow. The sample is analyzed by both techniques, and the results are critically compared. This process ensures that the purity value is not an artifact of a single analytical perspective.

G cluster_0 Purity Assessment Workflow cluster_1 HPLC Analysis cluster_2 qNMR Analysis A API Batch (1,2,3,4-Tetrahydroquinoline- 3-carboxylic acid) B Split Sample A->B C Method Development & Validation (ICH Q2) B->C Aliquot 1 E Standard & Solvent Selection B->E Aliquot 2 D HPLC-UV Analysis (Relative Area %) C->D G Data Comparison & Evaluation D->G F qNMR Experiment (Absolute w/w %) E->F F->G H Final Purity Assignment G->H Concordant Results? (e.g., <0.5% difference)

Caption: Cross-validation workflow integrating HPLC and qNMR.

Part 1: High-Performance Liquid Chromatography (HPLC) Purity Method

The primary objective of the HPLC method is to achieve baseline separation of the main peak from all potential process impurities and degradants. For a polar molecule like 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid, a reversed-phase method is a suitable starting point.[9]

Experimental Protocol: HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).[10]

    • Chromatography Data System (CDS) for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: A polar-endcapped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is chosen to improve retention and peak shape for polar analytes in highly aqueous mobile phases.[11][12]

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 60% B

      • 15-18 min: 60% to 95% B

      • 18-20 min: Hold at 95% B

      • 20.1-25 min: Return to 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: DAD at 220 nm and 254 nm. Monitoring at multiple wavelengths helps to detect impurities that may have different UV maxima.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid sample.

    • Dissolve in 10 mL of a 50:50 mixture of Water:Acetonitrile (Diluent) to a final concentration of ~1.0 mg/mL.

    • Vortex and sonicate if necessary to ensure complete dissolution.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100[13]

    • Perform a peak purity analysis using the DAD spectral data to check for co-eluting impurities under the main peak.[10]

Rationale and Expertise:
  • Why a Polar-Endcapped Column? Standard C18 phases can suffer from "phase collapse" in highly aqueous mobile phases, leading to loss of retention.[12] A polar-endcapped phase embeds a polar group near the silica surface, preventing this and ensuring robust retention for polar analytes.[11]

  • Why a Gradient? A gradient elution is essential to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted from the column within a reasonable time.[11]

  • Method Validation: This method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to prove it is fit for purpose.[14][15][16]

Part 2: Quantitative NMR (qNMR) Purity Method

The qNMR experiment is designed for absolute quantification. The key to success lies in careful planning, precise sample preparation, and the selection of appropriate acquisition parameters to ensure the signal integrals are truly quantitative.[6]

Experimental Protocol: qNMR
  • Instrumentation & Reagents:

    • NMR Spectrometer (≥400 MHz)

    • High-precision analytical balance (readable to 0.01 mg)

    • Internal Standard (IS): Maleic acid (Certified Reference Material, ≥99.5% purity). It is stable, non-reactive, soluble in DMSO-d6, and has a sharp singlet at ~6.3 ppm, which is unlikely to overlap with analyte signals.[17][18][19]

    • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid sample into a clean vial.

    • Accurately weigh ~10 mg of the Maleic acid internal standard into the same vial. Precise weighing is critical as it directly impacts the accuracy of the result.[20]

    • Dissolve the mixture in ~0.7 mL of DMSO-d6. Ensure complete dissolution.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) with a 30° flip angle.

    • Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified (both analyte and IS). A conservative value of 30 seconds is recommended to ensure full relaxation. This is the most critical parameter for quantification.

    • Number of Scans (NS): 16-64 scans to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the signals of interest).

    • Receiver Gain: Set automatically, but check to ensure no signal clipping has occurred.

  • Data Processing and Calculation:

    • Apply an exponential multiplication function (line broadening of ~0.3 Hz) to improve S/N.

    • Perform Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., an aromatic proton) and the singlet from the maleic acid IS.

    • Calculate the purity (Purity_Analyte) using the following equation:

      Purity_Analyte (% w/w) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS

      Where:

      • I: Integral value of the signal

      • N: Number of protons for the integrated signal (e.g., 1H for a single aromatic proton, 2H for the maleic acid singlet)

      • MW: Molar Mass

      • m: Mass weighed

      • Purity_IS: Purity of the Internal Standard

Rationale and Expertise:
  • Why Maleic Acid? The choice of internal standard is paramount.[17][18] Maleic acid is chosen for its high purity, stability, simple spectrum (a single peak), and its solubility in a common NMR solvent that also dissolves the analyte.[19]

  • The Criticality of the Relaxation Delay (D1): Incomplete relaxation between pulses leads to signal saturation, especially for nuclei with long T1 times. This results in integrals that are no longer proportional to the number of nuclei, invalidating the quantification. A long D1 is non-negotiable for accurate qNMR.

  • Why Absolute Purity? Unlike HPLC's relative area %, qNMR provides an absolute purity value (mass of analyte per mass of sample).[4] This value accounts for non-chromophoric impurities like water or residual solvents, which HPLC-UV would not detect.

Data Comparison and Interpretation

The final step is the critical comparison of the data from both techniques. The results should be tabulated for clarity, and any discrepancies must be investigated.

Hypothetical Data Summary
ParameterHPLC ResultqNMR Result
Method Principle Chromatographic SeparationNuclear Signal Proportionality
Quantification Type Relative Area %Absolute w/w %
Purity Value 99.35%98.80%
Known Impurities Detected Impurity A (0.25%), Impurity B (0.18%)Not resolved from analyte
Other Impurities Unidentified peaks (0.22%)N/A
Analysis of Results

In this hypothetical case, the HPLC purity (99.35%) is slightly higher than the qNMR purity (98.80%). This is a common and informative scenario.

  • Plausible Explanation: The qNMR value is likely lower because it accounts for impurities that are invisible to the HPLC-UV detector. This could include residual water, inorganic salts, or organic impurities that lack a significant UV chromophore. The difference of ~0.55% can be attributed to these non-UV active components.

  • Final Assignment: A final purity of 98.8% w/w would be assigned, with the HPLC data attached to the certificate of analysis to provide a detailed impurity profile. The agreement within ~0.5% between these orthogonal techniques provides high confidence in the result.

Conclusion

The cross-validation of HPLC and qNMR data offers a powerful, self-validating system for the purity assessment of critical pharmaceutical compounds like 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid. By understanding the orthogonal strengths and inherent limitations of each technique, researchers can move beyond generating simple numbers to building a comprehensive and scientifically sound understanding of their material's purity. This dual-pronged approach satisfies rigorous regulatory expectations and, more importantly, ensures the quality and safety of the final drug product.

References

  • JEOL Ltd. What is qNMR (quantitative NMR)? | Applications Notes. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Pharmacopeia. Stimuli Article (qNMR). [Link]

  • AWS. (2022). qNMR - Quantitative Analysis by NMR. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • LCGC International. Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • NIH National Library of Medicine. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. [Link]

  • Molecules. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • ResearchGate. Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. [Link]

  • KNAUER. HPLC Basics – Essential Guide to Chromatography Principles. [Link]

  • ResearchGate. Validation of HPLC Techniques for Pharmaceutical Analysis. [Link]

  • Environmental Science & Technology. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]

  • YouTube. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • NIH National Library of Medicine. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • MDPI. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • PubMed Central. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride. As a Senior...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride is a compound with a multi-faceted hazard profile. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach is mandated, drawing upon data from structurally similar compounds. The primary hazards are associated with the tetrahydroquinoline core, the carboxylic acid functional group, and the hydrochloride salt.

  • Quinoline Derivatives: The parent compound, quinoline, is recognized as a potential carcinogen and mutagen.[1][2][3] It can cause irritation to the skin, eyes, and respiratory tract, and may have adverse effects on the liver.[1] While the toxicological properties of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride have not been fully investigated, it is prudent to handle it with the same level of caution as other quinoline derivatives.

  • Hydrochloride Salt: The hydrochloride salt introduces the hazards associated with hydrochloric acid, primarily its corrosive nature.[4][5][6] Contact with skin, eyes, or mucous membranes can cause severe irritation or burns.[6]

  • Carboxylic Acid Group: While the carboxylic acid group in this molecule is not the primary driver of its hazard profile, it can contribute to its acidic properties.

Summary of Potential Hazards:

Hazard TypePotential EffectSource of Concern
Acute Toxicity Toxic if swallowed.1,2,3,4-Tetrahydroquinoline SDS
Carcinogenicity May cause cancer.Quinoline & 1,2,3,4-Tetrahydroquinoline SDS[1][2]
Skin Corrosion/Irritation Causes skin irritation.Related compound SDSs[7][8][9]
Eye Damage/Irritation Causes serious eye irritation.Related compound SDSs[7][8][9]
Respiratory Irritation May cause respiratory irritation.Related compound SDSs[8][9][10]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.1,2,3,4-Tetrahydroquinoline SDS

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shield.Protects against splashes of the compound and potential vapors. The hydrochloride salt is corrosive to the eyes.[4][11]
Skin/Body Chemical-resistant laboratory coat.Provides a barrier against accidental spills.
Hands Nitrile or neoprene gloves.Prevents skin contact. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[12]
Respiratory Use in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of any dust or vapors.[6][10][11]

dot

PPE_Workflow cluster_Pre_Handling Pre-Handling Checks cluster_Handling Handling Protocol cluster_Post_Handling Post-Handling Inspect_PPE Inspect PPE for integrity Verify_Fume_Hood Verify fume hood is operational Inspect_PPE->Verify_Fume_Hood Proceed if OK Don_PPE Don all required PPE Verify_Fume_Hood->Don_PPE Proceed if certified Handle_in_Hood Handle compound within the fume hood Don_PPE->Handle_in_Hood Doff_PPE Doff PPE correctly Handle_in_Hood->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands

Caption: PPE workflow for handling the compound.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.

Handling Procedures
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for handling the compound.[6][10]

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

    • Have a chemical spill kit readily available. For this compound, the kit should contain an inert absorbent material.[10]

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood to prevent inhalation of any dust particles.

    • Use a spatula or other appropriate tool for transfers. Avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly.

  • General Practices:

    • Do not eat, drink, or smoke in the laboratory.[7]

    • Avoid mouth pipetting.[12]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[7][12]

Storage
  • Store the compound in a tightly sealed, properly labeled container.[7][10]

  • Keep the container in a cool, dry, and well-ventilated area.[5][7][10]

  • Store away from incompatible materials such as strong oxidizing agents, bases, and metals.[5][10]

  • The storage area should be secure and accessible only to authorized personnel.

dot

Storage_Protocol Compound 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid HCl Container Tightly Sealed & Labeled Container Compound->Container Storage_Location Cool, Dry, Well-Ventilated Area Container->Storage_Location Incompatibles Away from Oxidizers, Bases, Metals Storage_Location->Incompatibles Security Authorized Access Only Storage_Location->Security

Caption: Key storage requirements for the compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Classification: This compound should be treated as hazardous waste.

  • Collection:

    • Collect all waste containing this compound, including any contaminated materials (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.[7][8]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Disposal:

    • Dispose of the hazardous waste through your institution's EHS-approved waste disposal program.[7][8]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

Never dispose of this compound down the drain or in the regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][9][10] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9][10] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[7][8][9] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[13] Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material.[10] Collect the absorbed material into a sealed container for hazardous waste disposal.[8][10]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2,3,4-Tetrahydroisoquinoline, 95%. [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. [Link]

  • New Jersey Department of Health. (2008). Quinoline - Hazardous Substance Fact Sheet. [Link]

  • ResearchGate. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. [Link]

  • University of Washington. (n.d.). Standard Operating Procedure - Hydrochloric Acid. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • Quora. (2023). What are some safety precautions to take when using hydrochloric acid in a laboratory setting?. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride
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